molecular formula C25H22N2O2S2 B11626963 2-[(2-Oxo-2-phenylethyl)sulfanyl]-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one

2-[(2-Oxo-2-phenylethyl)sulfanyl]-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one

Cat. No.: B11626963
M. Wt: 446.6 g/mol
InChI Key: OOKPOCAJIJLIDC-UHFFFAOYSA-N
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Description

2-[(2-Oxo-2-phenylethyl)sulfanyl]-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one is a complex heterocyclic compound that features a unique combination of sulfur, nitrogen, and oxygen atoms within its structure. This compound is part of the pyrimidine family, which is known for its diverse biological activities and significant role in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-[(2-Oxo-2-phenylethyl)sulfanyl]-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one involves its interaction with specific molecular targets and pathways within the body. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes and the induction of cell death in cancer cells . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

2-[(2-Oxo-2-phenylethyl)sulfanyl]-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C25H22N2O2S2

Molecular Weight

446.6 g/mol

IUPAC Name

10-phenacylsulfanyl-11-(2-phenylethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C25H22N2O2S2/c28-20(18-10-5-2-6-11-18)16-30-25-26-23-22(19-12-7-13-21(19)31-23)24(29)27(25)15-14-17-8-3-1-4-9-17/h1-6,8-11H,7,12-16H2

InChI Key

OOKPOCAJIJLIDC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)CCC5=CC=CC=C5

Origin of Product

United States

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